molecular formula C24H17N5O2 B15012098 N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine

N,N'-bis[(E)-1H-indol-3-ylmethylidene]-2-nitrobenzene-1,4-diamine

Cat. No.: B15012098
M. Wt: 407.4 g/mol
InChI Key: MAQJUQYHQVSXFL-UHFFFAOYSA-N
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Description

(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is a complex organic compound featuring indole groups and a nitrophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE typically involves the condensation of 1H-indole-3-carbaldehyde with 4-amino-3-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The indole groups can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (Cl2, Br2), nitric acid (HNO3).

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Oxidized forms of the compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its indole groups are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE involves its interaction with molecular targets such as enzymes or receptors. The indole groups can bind to specific sites on these targets, modulating their activity. The nitrophenyl moiety may also play a role in the compound’s bioactivity by participating in redox reactions or forming reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of the compound.

    4-Amino-3-nitrobenzaldehyde: Another precursor used in the synthesis.

    Indole derivatives: Compounds with similar indole structures but different substituents.

Uniqueness

(E)-1-(1H-INDOL-3-YL)-N-{4-[(E)-[(1H-INDOL-3-YL)METHYLIDENE]AMINO]-3-NITROPHENYL}METHANIMINE is unique due to its combination of indole and nitrophenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H17N5O2

Molecular Weight

407.4 g/mol

IUPAC Name

1-(1H-indol-3-yl)-N-[4-(1H-indol-3-ylmethylideneamino)-3-nitrophenyl]methanimine

InChI

InChI=1S/C24H17N5O2/c30-29(31)24-11-18(25-12-16-13-26-21-7-3-1-5-19(16)21)9-10-23(24)28-15-17-14-27-22-8-4-2-6-20(17)22/h1-15,26-27H

InChI Key

MAQJUQYHQVSXFL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC(=C(C=C3)N=CC4=CNC5=CC=CC=C54)[N+](=O)[O-]

Origin of Product

United States

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